molecular formula C12H20FNO4 B14045412 1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid

1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid

Cat. No.: B14045412
M. Wt: 261.29 g/mol
InChI Key: MLUDCLUKSZPXLU-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclohexane ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can participate in further reactions. The fluorine atom and carboxylic acid group contribute to the compound’s reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclohexane ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of the Boc-protected amino group and the carboxylic acid group also provides versatility in synthetic applications .

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-12(9(15)16)6-4-8(13)5-7-12/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

MLUDCLUKSZPXLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)F)C(=O)O

Origin of Product

United States

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